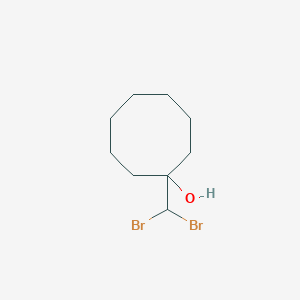

1-(Dibromomethyl)cyclooctan-1-ol

Description

Properties

CAS No. |

54371-08-3 |

|---|---|

Molecular Formula |

C9H16Br2O |

Molecular Weight |

300.03 g/mol |

IUPAC Name |

1-(dibromomethyl)cyclooctan-1-ol |

InChI |

InChI=1S/C9H16Br2O/c10-8(11)9(12)6-4-2-1-3-5-7-9/h8,12H,1-7H2 |

InChI Key |

NSMTVXIPIBMZSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C(Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Direct Bromination with Molecular Bromine

The most straightforward method for synthesizing 1-(dibromomethyl)cyclooctan-1-ol involves the bromination of cyclooctanol or its derivatives using molecular bromine (Br₂) in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction typically proceeds under controlled temperature conditions (0–25°C) to mitigate excessive exothermicity. Cyclooctanol undergoes electrophilic substitution at the methylene carbon adjacent to the hydroxyl group, facilitated by the polarizability of the bromine molecule.

The mechanism involves the generation of a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the dibrominated product. Steric hindrance posed by the cyclooctane ring necessitates prolonged reaction times (12–24 hours) to achieve satisfactory conversion rates. Post-reaction purification via column chromatography or recrystallization is often required to isolate the target compound in high purity.

Bromination Using Hydrobromic Acid and Oxidizing Agents

An alternative approach employs hydrobromic acid (HBr) in conjunction with an oxidizing agent such as hydrogen peroxide (H₂O₂). This method generates bromine in situ, enhancing reaction safety by avoiding direct handling of molecular bromine. The cyclooctanol substrate is treated with HBr and H₂O₂ in a stoichiometric ratio of 1:2, leading to sequential bromination at the methylene position. Yields for this method are comparable to direct bromination (60–75%), though side products such as cycloalkene derivatives may form due to elimination reactions under acidic conditions.

Organometallic Addition to Cyclooctanone

Dibromomethyllithium-Mediated Synthesis

A more specialized route involves the reaction of cyclooctanone with dibromomethyllithium (LiCHBr₂), followed by hydrolysis. This method exploits the nucleophilic addition of the organometallic reagent to the carbonyl group of cyclooctanone, forming a lithium alkoxide intermediate. Subsequent quenching with aqueous acid yields the tertiary alcohol with a dibromomethyl substituent.

Key experimental parameters include:

- Temperature : Reactions are conducted at –78°C to prevent undesired side reactions.

- Solvent : Tetrahydrofuran (THF) or diethyl ether is used to stabilize the organometallic species.

- Stoichiometry : A 1:1 molar ratio of cyclooctanone to LiCHBr₂ ensures optimal yield.

This method achieves moderate yields (50–60%) for larger ring systems like cyclooctanone, attributed to steric constraints during the addition step.

Hydrolysis of Intermediate Haloalkanes

Following the organometallic addition, the intermediate alkoxide is hydrolyzed under acidic or neutral conditions. Careful control of pH (pH 6–7) is critical to avoid dehydrohalogenation, which would result in alkene byproducts. The final product is isolated via solvent extraction and dried over anhydrous magnesium sulfate.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Bromination | Br₂, CH₂Cl₂ | 0–25°C, 12–24 h | 60–75% | Simplicity, scalability | Steric hindrance, side reactions |

| HBr/H₂O₂ Bromination | HBr, H₂O₂ | 20–40°C, 6–8 h | 55–70% | Safer bromine generation | Acidic conditions promote elimination |

| LiCHBr₂ Addition | LiCHBr₂, THF | –78°C, 2–4 h | 50–60% | High regioselectivity | Low temperatures, sensitive reagents |

The direct bromination method is favored for industrial-scale production due to its operational simplicity, whereas the organometallic approach is preferred for laboratory-scale syntheses requiring precise control over regiochemistry.

Mechanistic Considerations

Electrophilic Bromination Pathways

In bromination reactions, the cyclooctanol substrate undergoes protonation at the hydroxyl group, enhancing the electrophilicity of the adjacent methylene carbon. Attack by bromine generates a bromonium ion, which is resolved by bromide ion nucleophilic attack to form the dibrominated product. Steric effects from the cyclooctane ring slow the reaction kinetics, necessitating extended reaction times.

Organometallic Addition Mechanisms

The reaction between cyclooctanone and LiCHBr₂ proceeds via a two-step mechanism:

- Nucleophilic Attack : The lithium reagent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

- Protonation : Hydrolysis of the alkoxide liberates the tertiary alcohol, retaining the dibromomethyl group.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)cyclooctan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as cyclooctanol derivatives with different substituents can be formed.

Elimination Products: Alkenes such as cyclooctene can be produced.

Oxidation Products: Ketones or carboxylic acids derived from cyclooctanol.

Scientific Research Applications

1-(Dibromomethyl)cyclooctan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dibromomethyl)cyclooctan-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity:

Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.

Elimination: The compound can undergo elimination reactions to form double bonds, altering its chemical structure.

Oxidation: The hydroxyl group can be oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Calculated based on atomic masses.

Key Observations:

Ring Size and Strain :

- Cyclooctane derivatives (e.g., 1-(Dibromomethyl)cyclooctan-1-ol) exhibit lower ring strain compared to cyclopentane analogs (e.g., 1-(3-Bromophenyl)cyclopentan-1-ol), influencing their conformational flexibility and stability .

- Smaller rings (e.g., cyclopentane) may exhibit higher reactivity due to strain, while larger rings (e.g., cyclooctane) are more hydrophobic.

Functional Group Impact: Halogenated Groups: The dibromomethyl group in 1-(Dibromomethyl)cyclooctan-1-ol and BMX-2 enhances electrophilicity, enabling nucleophilic attacks. Hydroxyl Groups: The -OH group in cyclooctanol derivatives facilitates hydrogen bonding, affecting solubility and crystallization. For example, 1-((4-Phenyltriazol-1-yl)methyl)cyclooctan-1-ol forms a stable crystalline solid (m.p. 117–118°C) .

Key Observations:

- Cyclooctanol derivatives are typically synthesized via halogenation or azide-alkyne cycloaddition (CuAAC), achieving moderate-to-high yields (e.g., 59–82% for triazole derivatives) .

- Halogenated furanones like BMX-2 form as disinfection byproducts (DBPs) under chlorination, highlighting environmental and toxicological concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.